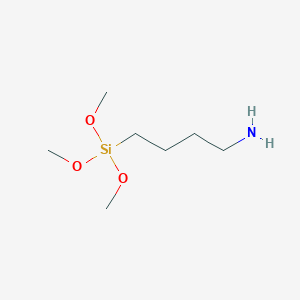
1-Butanamine, 4-(trimethoxysilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butanamine, 4-(trimethoxysilyl)- is an organosilicon compound with the molecular formula C7H19NO3Si. It is a derivative of butanamine, where the butanamine moiety is functionalized with a trimethoxysilyl group. This compound is known for its applications in various fields, including materials science and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
1-Butanamine, 4-(trimethoxysilyl)- can be synthesized through the reaction of 4-aminobutanol with trimethoxysilane under specific conditions. The reaction typically involves the use of a catalyst, such as a Lewis acid, to facilitate the formation of the Si-N bond. The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the trimethoxysilyl group .
Industrial Production Methods
In industrial settings, the production of 1-Butanamine, 4-(trimethoxysilyl)- often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain the desired product .
化学反应分析
Types of Reactions
1-Butanamine, 4-(trimethoxysilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The trimethoxysilyl group is susceptible to hydrolysis, forming silanols and methanol.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the formation of siloxane bonds.
Major Products Formed
Substitution Reactions: Various substituted derivatives of 1-Butanamine, 4-(trimethoxysilyl)-.
Hydrolysis: Silanols and methanol.
Condensation Reactions: Polysiloxanes and other siloxane-based materials.
科学研究应用
1-Butanamine, 4-(trimethoxysilyl)- has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of functionalized silica and other silicon-based materials.
Organic Synthesis: Employed as a reagent in the synthesis of various organic compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a functionalizing agent for biomolecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
作用机制
The mechanism of action of 1-Butanamine, 4-(trimethoxysilyl)- involves the interaction of the trimethoxysilyl group with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can then react with other silanols or siloxanes to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in materials science .
相似化合物的比较
Similar Compounds
1-Butanamine: A primary amine with similar reactivity but lacks the trimethoxysilyl group.
4-Aminobutanol: A precursor in the synthesis of 1-Butanamine, 4-(trimethoxysilyl)-.
Trimethoxysilane: A silane compound used in the functionalization of various organic molecules
Uniqueness
1-Butanamine, 4-(trimethoxysilyl)- is unique due to the presence of both an amine group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
生物活性
1-Butanamine, 4-(trimethoxysilyl)- is an organic compound that has gained attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
1-Butanamine, 4-(trimethoxysilyl)- is characterized by a butanamine backbone with a trimethoxysilyl group attached to the fourth carbon. Its chemical formula is C7H19NO3Si and it is classified as an amine. The presence of the silyl group enhances its reactivity and solubility in organic solvents, making it a valuable building block for synthesizing more complex molecules .
The biological activity of 1-Butanamine, 4-(trimethoxysilyl)- is attributed to its interaction with various molecular targets within biological systems. The compound may modulate the activity of specific receptors or enzymes, leading to diverse biological effects. The exact mechanisms are still under investigation but may involve:
- Receptor Binding : Potential interactions with neurotransmitter receptors.
- Enzyme Modulation : Influence on enzyme activity related to metabolic pathways.
- Cell Signaling : Participation in signal transduction pathways that regulate cellular functions.
Antimicrobial Properties
Research indicates that compounds similar to 1-Butanamine, 4-(trimethoxysilyl)- exhibit antimicrobial properties. A study explored the efficacy of silylated amines against various bacterial strains, suggesting that the trimethoxysilyl group enhances membrane permeability, leading to increased antimicrobial activity .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effects of 1-Butanamine, 4-(trimethoxysilyl)- on cancer cell lines. Results indicated that the compound could induce apoptosis in specific cancer cells through oxidative stress mechanisms. This suggests potential applications in cancer therapy .
Study on Antimicrobial Activity
In a study published in MDPI, researchers investigated the antimicrobial efficacy of several silane compounds, including those with amine functionalities. The findings demonstrated that these compounds significantly inhibited bacterial growth compared to control groups .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Control | E. coli | 0 |
| 1-Butanamine, 4-(trimethoxysilyl)- | E. coli | 15 |
| Similar Compound | S. aureus | 12 |
Cytotoxic Effects on Cancer Cells
Another study assessed the cytotoxic effects of 1-Butanamine, 4-(trimethoxysilyl)- on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in cell death, with significant effects observed at higher concentrations.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 55 |
| 100 | 30 |
属性
CAS 编号 |
15005-59-1 |
|---|---|
分子式 |
C7H19NO3Si |
分子量 |
193.32 g/mol |
IUPAC 名称 |
4-trimethoxysilylbutan-1-amine |
InChI |
InChI=1S/C7H19NO3Si/c1-9-12(10-2,11-3)7-5-4-6-8/h4-8H2,1-3H3 |
InChI 键 |
RBVMDQYCJXEJCJ-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCCN)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















